molecular formula C23H17F3N2O2 B3836628 2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B3836628
M. Wt: 410.4 g/mol
InChI Key: OUJQFDCADNSDTI-UHFFFAOYSA-N
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Description

The compound “2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a complex organic molecule. It has a chromene core structure, which is a common motif in various pharmaceuticals and biologically active compounds . The molecule also contains functional groups such as amino, oxo, phenyl, and nitrile groups, which can contribute to its reactivity and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and includes a chromene ring system, which is a fused six-membered benzene ring and a three-membered heterocycle. The molecule also contains various functional groups attached to this core structure, including an amino group (NH2), a nitrile group (CN), and multiple phenyl rings .

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data. If it has biological activity, the mechanism could involve interactions with biological macromolecules such as proteins or nucleic acids. The exact mechanism would depend on the specific biological context .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved data. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O2/c24-23(25,26)16-8-4-7-14(9-16)20-17(12-27)22(28)30-19-11-15(10-18(29)21(19)20)13-5-2-1-3-6-13/h1-9,15,20H,10-11,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJQFDCADNSDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1OC(=C(C2C3=CC(=CC=C3)C(F)(F)F)C#N)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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2-amino-5-oxo-7-phenyl-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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